2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
Overview
Description
N-(5-Hexynyl)phthalimide is an N-alkyl substituted phthalimide derivative.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE plays a crucial role in terminating nerve transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
Mode of Action
“2-(hex-5-yn-1-yl)isoindoline-1,3-dione” inhibits AChE, leading to increased levels of ACh. This inhibition enhances cholinergic signaling, which is beneficial since low ACh levels are associated with Alzheimer’s disease (AD) development .
Biochemical Pathways
The compound modulates the cholinergic system, impacting neurotransmission and cognitive function. By inhibiting AChE, it maintains higher ACh levels, potentially mitigating AD symptoms .
Pharmacokinetics
- The compound’s absorption depends on its lipophilicity and solubility. It likely distributes to the central nervous system due to its role in modulating neurotransmission. Metabolism occurs via liver enzymes. Elimination primarily occurs through the kidneys .
Action Environment
Environmental factors, such as pH, temperature, and oxidative stress, can influence the compound’s stability and efficacy. Ensuring optimal conditions during drug administration is crucial .
Biochemical Analysis
Biochemical Properties
2-(Hex-5-yn-1-yl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including the dopamine receptor D2 and acetylcholinesterase (AChE). The interaction with the dopamine receptor D2 suggests potential antipsychotic properties, while the inhibition of AChE indicates possible applications in the treatment of neurodegenerative diseases such as Alzheimer’s . The compound’s ability to form hydrogen bonds with these enzymes enhances its binding affinity and efficacy .
Cellular Effects
This compound has been shown to influence various cellular processes. It induces apoptosis and necrosis in certain cancer cell lines, such as Raji cells . Additionally, it modulates cell signaling pathways, including those involved in dopamine signaling, which can affect gene expression and cellular metabolism . The compound’s impact on these pathways highlights its potential as a therapeutic agent for various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the allosteric site of the dopamine receptor D2, interacting with key amino acid residues . This binding modulates the receptor’s activity, leading to altered neurotransmitter release and signaling. Additionally, the compound inhibits AChE by forming hydrogen bonds with the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties, without significant adverse effects . At higher doses, toxic effects, including neurotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-hex-5-ynylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h1,5-6,8-9H,3-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVSJIWVWDFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391665 | |
Record name | N-(5-Hexynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-08-1 | |
Record name | N-(5-Hexynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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